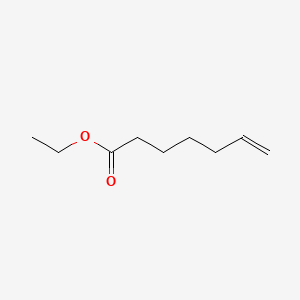

Ethyl 6-heptenoate

Description

Properties

IUPAC Name |

ethyl hept-6-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-3-5-6-7-8-9(10)11-4-2/h3H,1,4-8H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTJATNSAFIFEDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60339964 | |

| Record name | Ethyl 6-heptenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60339964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25118-23-4 | |

| Record name | Ethyl 6-heptenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60339964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 6-heptenoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Esterification of 6-Heptenoic Acid

One classical approach to prepare ethyl 6-heptenoate is the esterification of 6-heptenoic acid with ethanol under acidic conditions. This method involves:

- Reactants: 6-heptenoic acid and ethanol.

- Catalyst: Typically sulfuric acid or p-toluenesulfonic acid.

- Conditions: Reflux with removal of water to drive equilibrium toward ester formation.

This method is straightforward but may require careful control of reaction time and temperature to optimize yield and minimize side reactions such as polymerization of the alkene.

Preparation via 6-Heptenoyl Chloride Intermediate

A more controlled and higher-yielding method involves the synthesis of 6-heptenoyl chloride as an intermediate, followed by reaction with ethanol:

Step 1: Conversion of 6-heptenoic acid to 6-heptenoyl chloride using thionyl chloride (SOCl₂).

- Reaction conditions: 6-heptenoic acid dissolved in SOCl₂ (molar ratio ~1:7.5), refluxed at 80 °C for 90 minutes.

- Byproducts such as HCl and SO₂ are removed by evaporation under reduced pressure.

- The product, 6-heptenoyl chloride, is obtained as a brown oil.

Step 2: Reaction of 6-heptenoyl chloride with ethanol in the presence of a base such as triethylamine (NEt₃).

- The acid chloride is added dropwise to ethanol dissolved in dry dichloromethane (CH₂Cl₂) under nitrogen atmosphere at 0 °C.

- Triethylamine is added slowly to neutralize HCl formed.

- The reaction mixture is stirred at room temperature for 24 hours.

- Workup involves liquid-liquid extraction with sodium bicarbonate, acid, brine, and water to purify the ester.

This two-step method yields this compound with high purity and is preferred for laboratory and industrial synthesis due to better control over reaction parameters and product quality.

- Data Table: Key Reaction Parameters for Preparation of this compound

| Step | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| 6-Heptenoic acid to acid chloride | 6-Heptenoic acid + SOCl₂ (1:7.5 molar ratio) | 80 °C (reflux) | 90 min | Removal of HCl and SO₂ by evaporation |

| Acid chloride to ester | 6-Heptenoyl chloride + EtOH + NEt₃ in CH₂Cl₂ | 0 °C to RT | 24 h | Inert atmosphere, slow addition |

| Workup | NaHCO₃, HCl (1 M), brine, deionized water | Ambient | - | Liquid-liquid extraction for purification |

Alkylation of Ethyl Acetoacetate

This compound can also be indirectly prepared via alkylation of ethyl acetoacetate with allyl bromide, followed by further transformations:

- Ethyl acetoacetate reacts with allyl bromide in the presence of a base such as sodium ethoxide.

- The reaction proceeds via nucleophilic substitution to introduce the alkene side chain.

- Subsequent hydrolysis and decarboxylation steps yield the desired ester.

This method is more complex and typically used when functionalized derivatives are targeted.

Industrial Scale Considerations

Industrial production often employs continuous flow reactors for the acid chloride intermediate method to ensure consistent quality and yield. Automated control of temperature, pressure, and reagent feed rates optimizes the process efficiency and safety.

- The acid chloride intermediate method provides superior yields and purity compared to direct esterification.

- Spectroscopic analysis (¹H NMR, ¹³C NMR, IR) confirms the structure:

- Ester carbonyl stretch at ~1740 cm⁻¹ (IR).

- Alkene protons appear as multiplets around δ 5.6–5.8 ppm (¹H NMR).

- Purity is enhanced by sequential liquid-liquid extraction and drying steps.

- Stability studies indicate the ester is sensitive to hydrolysis; thus, storage under dry, inert conditions is recommended.

- Summary Table: Comparison of Preparation Methods

| Method | Advantages | Disadvantages | Typical Yield | Industrial Feasibility |

|---|---|---|---|---|

| Direct Esterification | Simple, inexpensive | Lower yield, side reactions | Moderate | Limited |

| Acid Chloride Intermediate | High purity, controlled reaction | Requires handling of SOCl₂ | High | High |

| Alkylation of Ethyl Acetoacetate | Versatile for derivatives | Multi-step, complex | Variable | Moderate |

The preparation of this compound is most effectively achieved via the two-step acid chloride intermediate method, involving conversion of 6-heptenoic acid to 6-heptenoyl chloride followed by esterification with ethanol under controlled conditions. This method offers high yield, purity, and scalability suitable for both laboratory and industrial applications. Alternative methods exist but are generally more complex or less efficient. Analytical characterization and process optimization are critical to ensure product quality and stability.

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-heptenoate undergoes various chemical reactions, including:

Oxidation: The double bond in this compound can be oxidized to form epoxides or diols using oxidizing agents such as peracids or osmium tetroxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Peracids (e.g., m-chloroperbenzoic acid), osmium tetroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or alcohols.

Major Products Formed:

Oxidation: Epoxides, diols.

Reduction: Alcohols.

Substitution: Amides, thioesters, ethers.

Scientific Research Applications

Flavoring Agents

Ethyl 6-heptenoate is primarily used in the food and beverage industries due to its fruity aroma. It is a key component in flavor formulations for:

- Alcoholic Beverages : Contributes to the flavor profile of wines and spirits.

- Food Products : Enhances the taste of various food items, particularly fruit-flavored products.

Fragrance Industry

The compound is also utilized in perfumery due to its pleasant scent, which resembles that of grapes. Its applications include:

- Cosmetics : Used in personal care products for scent enhancement.

- Aromatherapy : Incorporated into essential oil blends for its aromatic properties.

Safety and Toxicological Studies

This compound has undergone various safety assessments to evaluate its genotoxicity, reproductive toxicity, and environmental impact. Key findings include:

- Non-genotoxicity : Studies indicate that this compound is not expected to be genotoxic .

- Skin Sensitization : It has a No Expected Sensitization Induction Level (NESIL) of 4700 μg/cm², indicating low potential for skin sensitization .

- Environmental Safety : Classified as non-Persistent, Bioaccumulative, and Toxic (PBT), it meets safety standards set by regulatory bodies .

Fermentation Studies

In fermentation processes of various fruit juices and wines, this compound has been identified as a significant product. Its concentration tends to decrease over time due to hydrolysis, affecting the flavor profile of aged beverages.

Volatile Fingerprinting

A study on plum brandies included this compound as part of the volatile fingerprinting analysis that characterized different fruit varieties used in distillation. The presence of this ester correlated with specific sensory attributes associated with quality.

Aroma Release Properties

Research examining oil-in-water emulsions highlighted how this compound's release dynamics are influenced by droplet crystallization and melting processes. This impacts aroma release in food products, demonstrating its significance in food technology.

Mechanism of Action

The mechanism of action of ethyl 6-heptenoate depends on its specific application. In organic synthesis, it acts as a reactant that undergoes various chemical transformations. In biological systems, its effects are related to its interaction with sensory receptors, contributing to its fruity odor and flavor profile .

Comparison with Similar Compounds

Methyl 6-heptenoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

Ethyl heptanoate: Similar structure but without the double bond in the carbon chain.

6-heptenoic acid: The corresponding carboxylic acid without the ester group

Uniqueness: this compound is unique due to its specific ester group and double bond, which confer distinct chemical reactivity and sensory properties. Its combination of a fruity odor and reactivity makes it valuable in both industrial and research applications .

Biological Activity

Ethyl 6-heptenoate, an organic compound classified as an ester, is characterized by its fruity aroma and a double bond in its heptenoate chain. This compound has garnered interest in various scientific fields due to its potential biological activities and applications in organic synthesis, food science, and medicinal chemistry.

- Molecular Formula : C₉H₁₆O₂

- Molecular Weight : 156.22 g/mol

- Appearance : Colorless to pale yellow liquid

- Odor : Fruity aroma

This compound exhibits a range of biological activities primarily through its interactions with biological membranes and enzymes. Its unsaturated structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution, which can influence its biological effects.

Types of Reactions:

- Oxidation : Can form epoxides or diols using oxidizing agents.

- Reduction : The ester group can be reduced to an alcohol.

- Substitution : The ethoxy group can be replaced by other nucleophiles.

Flavoring Agent and Sensory Analysis

This compound is commonly used as a flavoring agent in food products. Research has shown that it can influence sensory perception, particularly through trigeminal chemoreception. A study investigated the nasal pungency and eye irritation caused by this compound, revealing that it exhibits significant irritant properties at certain concentrations.

- Nasal Pungency : The compound was tested on anosmic subjects to eliminate olfactory biases, demonstrating detectable irritation at low concentrations.

- Eye Irritation : Similar experiments indicated that this compound could cause eye irritation, further emphasizing its biological activity as a sensory irritant .

Applications in Research

This compound serves as a versatile building block in organic synthesis. It has been utilized in the synthesis of complex molecules and natural products, including pharmaceuticals. Its ability to undergo olefin metathesis reactions makes it a valuable substrate for investigating catalytic activity .

Case Studies

- Self-Metathesis Reactions : A study focused on the self-metathesis of this compound with 1-octene showed promising results for producing cross-coupled products while minimizing byproducts. This highlights its utility in synthetic chemistry .

- Flavor Profile Interactions : In sensory studies involving mixtures of ethyl propanoate and ethyl heptanoate, researchers found that these compounds exhibited additive effects on trigeminal detection thresholds, suggesting potential implications for flavor formulation .

Safety and Toxicological Data

While this compound is generally recognized as safe when used appropriately in food and fragrance applications, studies have indicated potential irritant effects on mucous membranes at higher concentrations. Regulatory assessments have recommended monitoring exposure levels to mitigate any adverse effects .

Comparative Analysis with Similar Compounds

| Compound | Molecular Formula | Biological Activity | Applications |

|---|---|---|---|

| This compound | C₉H₁₆O₂ | Flavoring agent; sensory irritant | Organic synthesis; fragrances |

| Ethyl Propanoate | C₅H₁₀O₂ | Flavoring agent; less irritant | Food industry |

| Ethyl Octanoate | C₈H₁₆O₂ | Flavoring agent; moderate irritant | Food industry |

Q & A

Q. What are the primary synthetic routes for Ethyl 6-heptenoate, and how do their yields and purity compare?

this compound can be synthesized via two main methods:

- Ethanol-based synthesis : Reaction of ethanol with appropriate precursors yields ~73% product, often requiring purification via column chromatography to remove unreacted intermediates .

- Cross-coupling of acetic acid derivatives : Using ethyl 4-bromobutanoate and allyl acetate, this method achieves ~88% yield due to reduced side reactions, though optimization of stoichiometry is critical . Comparative analysis of these routes should include GC-MS or NMR to assess purity, particularly monitoring for double bond migration byproducts (e.g., isomers) .

Q. Which analytical techniques are most effective for characterizing this compound and its impurities?

- <sup>1</sup>H/<sup>13</sup>C-NMR : Essential for identifying structural integrity, though overlapping signals (e.g., in <sup>13</sup>C-NMR) may require decoupling techniques or 2D NMR for resolution .

- GC-MS : Detects volatile impurities and isomerization products (e.g., ethyl 7-heptenoate) with a retention time of 29.693 min under standard conditions .

- Chromatographic purity : Column chromatography (8% EtOAc/pentane) effectively separates E/Z isomers, achieving >99:1 selectivity .

Q. How does the stability of this compound under varying storage conditions impact experimental reproducibility?

this compound is prone to double bond migration under prolonged heat or acidic conditions, forming positional isomers. Storage at 4°C in inert atmospheres minimizes degradation. Pre-experiment NMR validation is recommended to confirm structural integrity .

Advanced Research Questions

Q. What role does this compound play in catalytic cross-metathesis reactions, and how can reaction conditions be optimized?

this compound serves as a substrate in Grubbs-catalyzed cross-metathesis for synthesizing complex fatty acids (e.g., (R)-tuberculostearic acid). Key optimizations include:

- Reactant ratios : A 3:1 molar ratio of this compound to alkene precursors improves yields to 76% .

- Catalyst selection : Hoveyda–Grubbs II minimizes side reactions compared to first-generation catalysts .

- Post-reaction analysis : Saponification and GC-MS verify product purity and stereochemical outcomes .

Q. How can researchers address contradictions in NMR data when analyzing this compound derivatives?

Discrepancies in NMR signals (e.g., missing <sup>13</sup>C peaks due to overlap) require:

- Decoupling experiments : To resolve overlapping signals in crowded spectral regions .

- Isotopic labeling : <sup>2</sup>H or <sup>13</sup>C-labeled analogs can clarify ambiguous assignments .

- Comparative databases : Cross-referencing with spectral libraries (e.g., NIST) ensures accurate peak identification .

Q. What methodologies are effective for quantifying this compound in complex mixtures, such as biomass-derived samples?

- Dynamic headspace SPME-GC/MS : Enables trace-level detection in volatile matrices, with a limit of detection (LOD) of 1.63×10<sup>5</sup> intensity units under optimized adsorption conditions .

- Internal standardization : Deuterated analogs (e.g., this compound-d14) correct for matrix effects in quantitative analysis .

- Multivariate calibration : Partial least squares (PLS) regression models improve accuracy in overlapping chromatographic peaks .

Q. How can this compound be functionalized for surface chemistry applications, such as silicon monolayer grafting?

- Thermal hydrosilylation : this compound reacts with hydrogenated silicon at 170°C under vacuum (10 Torr) to form carboxydecyl-terminated monolayers. Key steps include:

- Deprotection : Post-grafting treatment with KOtBu/DMSO exposes carboxylic acid groups for further functionalization .

- Solvent optimization : Mesitylene dilution prevents premature evaporation during reaction .

Methodological Best Practices

Q. How should researchers design experiments to mitigate isomerization during this compound synthesis?

- Low-temperature protocols : Reduce thermal exposure during distillation/purification .

- Inert atmospheres : Use argon/nitrogen to prevent oxidative degradation .

- Real-time monitoring : In-situ FTIR tracks double bond stability during reactions .

Q. What statistical approaches are recommended for resolving contradictory data in this compound studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.